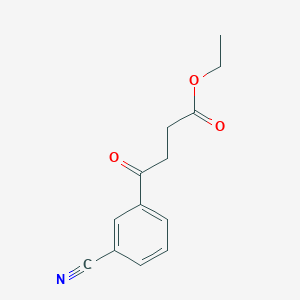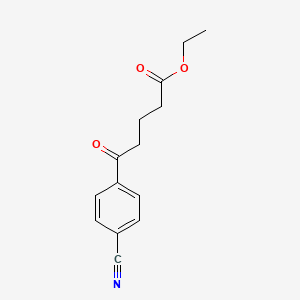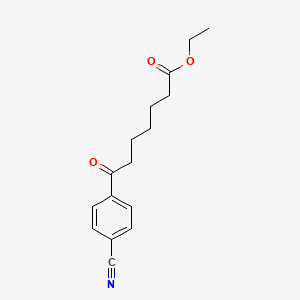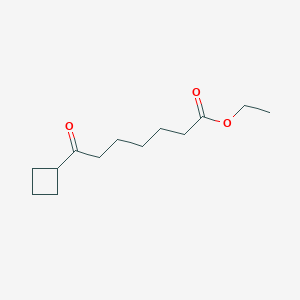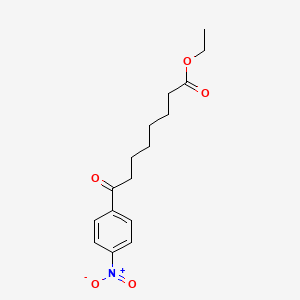
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 8-(4-nitrophenyl)-8-oxooctanoate” is an ester derived from a carboxylic acid and an alcohol. The “8-(4-nitrophenyl)-8-oxooctanoate” part suggests the presence of a nitrophenyl group, which is a benzene ring with a nitro group (-NO2) attached, and an octanoate, which is an eight-carbon chain with a carbonyl group (=O) and an ethyl ester (-COOC2H5) at one end .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzene ring (from the nitrophenyl group) and a long carbon chain (from the octanoate), with a nitro group (-NO2) attached to the benzene ring and a carbonyl group (=O) and an ethyl ester (-COOC2H5) at one end of the carbon chain .Chemical Reactions Analysis
The nitro group in the compound is electron-withdrawing, which makes the benzene ring more susceptible to electrophilic aromatic substitution reactions . The ester group could undergo hydrolysis in the presence of a strong acid or base, reverting back to the carboxylic acid and alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Generally, esters have pleasant odors and are often found in fragrances and flavorings. The presence of the nitrophenyl group might add complexity to these properties .Applications De Recherche Scientifique
Synthesis and Biological Activity
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate and its derivatives have been explored for their potential in the synthesis of pharmacologically relevant compounds and materials. A study described the synthesis and cytotoxic evaluation of β-aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams, which were derived from intermediates obtained by Michael addition of ethyl diethoxyphosphorylacetate to 1-aryl-2-nitro-1-butenes. These compounds exhibited potent cytotoxic activity against several leukemia cell lines, highlighting the potential of such derivatives in cancer research (Albrecht et al., 2010).
Antioxidant and Growth-Regulating Activity
The antioxidant properties of 4-hydroxycoumarin derivatives, including those with 3-nitrophenyl groups, were investigated. These compounds were synthesized and assessed for their ability to scavenge free radicals in an in vitro model, with some derivatives showing significant antioxidant activity (Stanchev et al., 2009). Furthermore, the growth-regulating activity of similar derivatives on soybean plants was tested, revealing that these compounds can affect plant growth and development in a concentration-dependent manner (Stanchev et al., 2010).
Chemical Synthesis Applications
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate derivatives have been utilized in various chemical synthesis applications. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was demonstrated for the synthesis of hydroxamic acids and ureas from carboxylic acids, providing a novel route for the synthesis of these compounds under milder conditions (Thalluri et al., 2014). Additionally, the photocatalytic degradation of paraoxon-ethyl in aqueous solutions using titania nanoparticulate film was studied, showcasing the potential of such derivatives in environmental applications (Prasad et al., 2012).
Novel Corrosion Inhibitors
Pyranpyrazole derivatives, including those with 3-nitrophenyl groups, have been identified as novel corrosion inhibitors for mild steel, which are of significant interest for industrial applications such as the pickling process. These inhibitors demonstrated high efficiency and were studied using various analytical techniques to understand their mechanism of action and interaction with metal surfaces (Dohare et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 8-(4-nitrophenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLUOJMTINSTSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645728 |
Source


|
| Record name | Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |
CAS RN |
898777-65-6 |
Source


|
| Record name | Ethyl 4-nitro-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

